2,4-dichloro-N-(2-methylbenzyl)benzamide
Description
2,4-Dichloro-N-(2-methylbenzyl)benzamide is a benzamide derivative characterized by a 2,4-dichlorinated benzoyl group and an N-(2-methylbenzyl) substituent. This structure confers distinct physicochemical properties, including moderate lipophilicity (logP ~3.5) and a molecular weight of 308.2 g/mol . The compound is synthesized via alkylation of 2-methylbenzylamine with 2,4-dichlorobenzoyl chloride, followed by purification through recrystallization or chromatography. Its structural features, such as the electron-withdrawing chlorine atoms and the steric bulk of the 2-methylbenzyl group, influence its reactivity and biological interactions.
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(2-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-4-2-3-5-11(10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
HREVSHFHAKMWCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Tables
Table 2: Spectral Data Comparison (¹H NMR, δ ppm)
Research Findings and Implications
- Anti-Parasitic Activity: Aminoethyl-substituted analogs (e.g., Compound 12) exhibit superior anti-trypanosomal activity compared to aminopropyl or aromatic-substituted derivatives, likely due to optimized hydrogen bonding with parasite targets .
- CNS Effects : Bulky N-substituents (e.g., cyclohexylmethyl) enhance receptor binding in opioid-active analogs, suggesting structural tunability for CNS drug design .
- Synthetic Flexibility: Mechanochemical methods (e.g., ball-mill synthesis) and HCl-mediated deprotection strategies enable efficient, scalable production of diverse benzamide derivatives .
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